2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate
Description
2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate is a synthetic organic compound featuring a hybrid structure of an amide, ester, and aryl chlorinated moiety. Its molecular architecture includes:
- 3-Hydroxypropyl chain: A three-carbon chain with a hydroxyl group, enabling hydrogen bonding and solubility modulation.
- Amino-oxoethyl acetate: An acetamide-ester linkage, which may influence metabolic stability and reactivity.
For instance, compounds like those in and share functional groups critical for bioactivity or synthetic versatility .
Properties
IUPAC Name |
[2-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-9(16)19-8-13(18)15-6-5-12(17)10-3-2-4-11(14)7-10/h2-4,7,12,17H,5-6,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQAGOSQSQCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetCaspase-3 , a crucial enzyme involved in apoptosis or programmed cell death.
Mode of Action
It’s likely that it interacts with its target, possiblyCaspase-3 , leading to changes in the cell’s normal function
Biochemical Pathways
Caspase-3 , it could be involved in the apoptosis pathway. Apoptosis is a crucial process in the body that helps maintain cellular homeostasis by eliminating damaged or unnecessary cells.
Result of Action
If it does indeed targetCaspase-3 , it could potentially induce apoptosis in cells, leading to their death. This could have therapeutic implications in conditions where controlling cell death is beneficial, such as in cancer.
Biological Activity
2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorophenyl group, hydroxypropyl group, and an acetate moiety, suggests various interactions with biological systems. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound generally involves several steps:
- Condensation : Reaction of 3-chlorobenzaldehyde with a hydroxypropylamine derivative to form an intermediate.
- Reduction : Reduction of functional groups to achieve desired properties.
- Acetylation : Introduction of the acetate group to complete the synthesis.
The compound's structural features are critical for its biological interactions, particularly the chlorinated phenyl group which may affect its affinity for specific molecular targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that this compound may interact with pathways involved in oxidative stress, potentially offering protective effects against cellular damage.
- Anti-inflammatory Effects : The compound is under investigation for its ability to modulate inflammatory responses, possibly through interactions with enzymes or receptors involved in these pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes related to metabolic processes, which could be beneficial in treating metabolic disorders.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Receptor Interaction : The chlorophenyl and hydroxypropyl groups may facilitate binding to hydrophobic pockets in proteins, influencing their activity.
- Modulation of Signaling Pathways : The compound may alter signaling pathways associated with inflammation and oxidative stress through enzyme inhibition or receptor modulation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds that share structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-((3-(4-Chlorophenyl)-2-hydroxypropyl)amino)-2-methylpropan-2-one | Contains a chlorophenyl group but differs in carbon skeleton | Potentially different biological activity due to structural variations |
| 2-Amino-4-(3-chlorophenyl)butanoic acid | Similar chlorophenyl presence | Focused on neurochemical applications |
| N-(3-Chloro-4-fluorophenyl)glycine | Shares amino acid structure | Investigated for different pharmacological effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. For instance:
- A study on related compounds indicated significant antioxidant activity, suggesting that modifications in structure can enhance or diminish biological effects.
- Another research project focused on enzyme inhibition profiles showed that similar compounds could selectively inhibit carboxylesterases, hinting at potential therapeutic applications in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of 2-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-oxoethyl acetate and related compounds:
Key Observations:
Functional Group Diversity :
- The target compound lacks heterocyclic systems (e.g., tetrazole in 15a or pyridine in 3f ), which are critical for specific interactions (e.g., chelation or enzymatic inhibition).
- The ester group in the target compound is analogous to isoamyl acetate (), but the latter lacks the amide and chlorophenyl moieties, limiting direct pharmacological comparability .
Radiolabeled analogs like lutetium Lu 177 vipivotide tetraxetan achieve 95% conjugation efficiency, suggesting robust methodologies for complex ester-amide systems .
Structural Flexibility :
- The hydroxypropyl chain in the target compound may improve solubility compared to purely aromatic analogs (e.g., 3f’s isopropyl group ).
- The absence of a radiolabel or chelating group (cf. and ) limits its utility in imaging or targeted therapies unless further modified.
Limitations and Data Gaps
- No direct spectral or biological data for the target compound are available in the provided evidence, necessitating extrapolation from structural analogs.
- Comparative solubility, stability, and toxicity profiles remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
